N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound with a unique structure that includes a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Known for its cytotoxic properties and use in cancer research.
2-(dimethylamino)ethyl methacrylate: Used in polymer chemistry for the synthesis of stimuli-responsive materials.
Uniqueness
N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H20N2OS/c1-15(2)8-7-14-13(16)12-9-10-5-3-4-6-11(10)17-12/h9H,3-8H2,1-2H3,(H,14,16) |
InChI Key |
QKBVASPZSGFJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(S1)CCCC2 |
Origin of Product |
United States |
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